molecular formula C15H9BrN2O3 B171713 5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole CAS No. 118426-04-3

5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole

Cat. No. B171713
CAS RN: 118426-04-3
M. Wt: 345.15 g/mol
InChI Key: HQFYSZAPVRHQNX-UHFFFAOYSA-N
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Description

5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole, also known as BPO, is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. BPO belongs to the family of oxazole compounds, which have been found to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In

Scientific Research Applications

Antioxidant and Anticancer Activity

Compounds similar to 5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole have been synthesized and evaluated for their biological activities, particularly in the realm of antioxidant and anticancer properties. For instance, novel 2,4-disubstituted oxazoles have demonstrated potential in inhibiting the growth of cancerous cell lines such as HepG2 and HeLa. One of the derivatives, with a 4-nitro-3-hydroxy phenyl substitution, showed significant free radical scavenging activity (Mathew et al., 2013).

Antimicrobial Activity

Research on 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, a compound with a structure related to 5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole, shows antimicrobial activity against various bacterial species and even against Leishmania major, a protozoan parasite (Ustabaş et al., 2020).

Chemical Synthesis and Molecular Properties

Research on compounds structurally similar to 5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole focuses on their synthesis and the investigation of their molecular properties. For instance, studies on the synthesis of 2,5-dihydro-1,2,4-oxadiazoles through formal (3+2) cycloaddition of oxazoles with nitrosobenzene derivatives have been conducted to understand their regioselectivity and molecular structures (Suga et al., 1998).

properties

IUPAC Name

5-(4-bromophenyl)-2-(4-nitrophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O3/c16-12-5-1-10(2-6-12)14-9-17-15(21-14)11-3-7-13(8-4-11)18(19)20/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFYSZAPVRHQNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(O2)C3=CC=C(C=C3)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10321278
Record name 5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10321278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

118426-04-3
Record name 5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10321278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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